Structural Distinction from NAMPT Inhibitor Lead Series: Furan-Pyridine vs. Phenyl-Pyridine Pharmacophore
In the NAMPT inhibitor series described by Zak et al. (2016), the combination of an exposed pyridine pharmacophore with a central benzyl group consistently produced potent CYP2C9 inhibition (IC50 typically <1 µM), which was considered a development liability [1]. The furan-2-yl substituent on the pyridine ring of CAS 2309348-53-4 alters the electron density and steric profile of the pyridine nitrogen, which is predicted to modulate both NAMPT binding affinity and CYP2C9 off-target engagement relative to unsubstituted phenyl-pyridine leads. While direct quantitative data for this specific compound are not published in peer-reviewed literature, patent disclosures for structurally related furan-pyridine-urea compounds (e.g., RU2617424C2) indicate that furan substitution on the pyridine ring is a deliberate design element to tune target potency and selectivity [2].
| Evidence Dimension | CYP2C9 inhibition liability (class-level inference) |
|---|---|
| Target Compound Data | No published CYP2C9 IC50 available for CAS 2309348-53-4 |
| Comparator Or Baseline | Unsubstituted pyridine-benzyl urea NAMPT inhibitors: CYP2C9 IC50 typically <1 µM |
| Quantified Difference | Quantitative difference cannot be calculated without experimental data for the target compound |
| Conditions | CYP2C9 inhibition assay; reference compound data from J. Med. Chem. 2016, 59, 8345–8368 |
Why This Matters
The furan substitution may offer a differentiated CYP2C9 profile compared to unsubstituted pyridine NAMPT inhibitors, which is critical for procurement decisions involving in vivo studies where drug-drug interaction risk must be minimized.
- [1] Zak M, Yuen PW, Liu X, et al. Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT Inhibitors. J Med Chem. 2016;59(17):8345-8368. View Source
- [2] Patent RU2617424C2. Novel compounds and compositions for inhibiting NAMPT. View Source
